N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl is a chemical compound derived from 4-aminobiphenyl, which has been extensively studied due to its potential applications in scientific research and its implications in toxicology. This compound features a trifluoroacetyl group and an acetoxy group attached to the nitrogen atom of the 4-aminobiphenyl structure, enhancing its reactivity and potential biological activity.
N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl can be classified as an aromatic amine due to its biphenyl structure. It falls under the category of fluorinated organic compounds due to the presence of trifluoroacetyl groups. Its classification is crucial for understanding its chemical behavior and potential applications in various fields.
The synthesis of N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl typically involves the acetylation of 4-aminobiphenyl followed by the introduction of trifluoroacetyl groups. One common method includes:
The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity. Typically, reactions are conducted under inert atmosphere conditions to prevent moisture interference.
N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl has a complex molecular structure characterized by:
The compound's InChIKey is UXJFPZVKBDKONB-UHFFFAOYSA-N, which aids in identifying its structure in chemical databases .
N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl can undergo several chemical reactions typical for aromatic amines:
The stability and reactivity of this compound are influenced by the electron-withdrawing trifluoroacetyl group, which can enhance electrophilicity on the aromatic ring.
The mechanism of action for N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl primarily involves metabolic activation in biological systems:
Research indicates that such interactions may lead to significant biological effects, including DNA damage that could initiate cancer pathways .
Relevant data regarding these properties can be obtained from chemical databases such as NIST .
N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl has potential applications in:
The metabolic activation of 4-aminobiphenyl (ABP) derivatives involves a coordinated biotransformation pathway that converts the parent compound into DNA-reactive species. Initial N-oxidation of ABP is primarily mediated by hepatic cytochrome P450 enzymes (particularly CYP1A2), yielding N-hydroxy-4-aminobiphenyl (N-OH-ABP). This proximate carcinogen undergoes further bioactivation within target tissues like the bladder epithelium via cytosolic N-acetyltransferases (NATs). Human uroepithelial cells (HUC) exhibit significant NAT activity, catalyzing the O-acetylation of N-OH-ABP to form the highly reactive ester N-acetoxy-4-aminobiphenyl – the direct precursor to DNA-binding species [1].
The critical role of NATs in bladder-specific activation was demonstrated when HUC cytosol incubated with N-OH-ABP and acetyl coenzyme A (AcCoA) generated RNA adducts at 757 pmol/mg RNA/mg protein, with DNA binding occurring at quantitatively similar levels. This AcCoA-dependent binding confirmed NAT-mediated metabolic activation occurring directly within the target organ for ABP-induced carcinogenesis [1]. Concurrently, detoxification pathways compete with activation, primarily via UDP-glucuronosyltransferases (UGTs). UGT1A4 demonstrates superior catalytic efficiency for ABP N-glucuronidation compared to UGT1A9, with kinetic parameters (Km = 58.8 µM, Vmax = 234.9 pmol/min/mg protein versus Km = 227.5 µM, Vmax = 31.2 pmol/min/mg protein) explaining interindividual susceptibility differences [6].
Table 1: Enzymatic Parameters Governing ABP Metabolic Activation/Detoxification
| Enzyme | Isoform | Substrate | Km (µM) | Vmax (pmol/min/mg) | Role in Pathway |
|---|---|---|---|---|---|
| NAT | Not specified | N-OH-ABP | Not determined | RNA binding: 757 pmol/mg RNA/mg protein | Activation (O-acetylation) |
| UGT | 1A4 | ABP | 58.8 | 234.9 | Detoxification (N-glucuronidation) |
| UGT | 1A9 | ABP | 227.5 | 31.2 | Detoxification (N-glucuronidation) |
| P450 | CYP1A2 | ABP | Not provided | Not provided | Activation (N-hydroxylation) |
N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl (NTFAA-ABP) serves as a chemically stable synthetic surrogate for the highly labile N-acetoxy-4-aminobiphenyl generated biologically. Its synthesis involves sequential derivatization of 4-aminobiphenyl. First, trifluoroacetylation protects the primary amine using trifluoroacetic anhydride under anhydrous conditions. Subsequent oxidation with peracids or hydroxylamine derivatives introduces the acetoxy group, yielding the final N-acyloxy intermediate designed for efficient DNA modification in experimental systems [3]. This synthetic route enables precise generation of standardized adducts for mechanistic studies, circumventing the complexity of in vivo metabolic pathways.
NTFAA-ABP’s reactivity profile makes it indispensable for in vitro studies of DNA adduct formation. Its trifluoroacetyl group enhances solubility in organic solvents used for in vitro reactions, while the acetoxy group provides the necessary lability for nitrenium ion release. When reacted with deoxyguanosine-3',5'-bisphosphate, NTFAA-ABP predominantly generates N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP), the major adduct observed in in vivo models and human bladder epithelium. This adduct has been characterized extensively using reverse-phase HPLC co-chromatography with synthetic standards across multiple solvent systems, including ammonium acetate/acetonitrile gradients, confirming its identity as the principal reaction product [3] [7].
Conformational analysis of the dG-C8-ABP adduct within the dinucleotide sequence d(CpG) reveals significant structural heterogeneity. Circular dichroism and proton NMR studies combined with minimized potential-energy calculations indicate a flexible molecule existing as a mixture of conformers. Approximately 58% of the population adopts a syn-guanine conformation with the aminobiphenyl moiety stacked within the helix, while other conformers feature an anti-guanine with the adduct projecting into the major groove. This contrasts sharply with the rigidly planar aminofluorene adducts, which exhibit stronger base stacking. The twisted biphenyl ring system in ABP adducts inherently provides less overlap with DNA bases, potentially explaining their diminished frameshift mutagenicity compared to aminofluorene adducts in bacterial assays [7].
Table 2: Conformational Properties of dG-C8-ABP in d(CpG) Dinucleotide
| Conformation | Guanine Orientation | Carcinogen Position | Estimated Population (%) | Key Structural Feature |
|---|---|---|---|---|
| Global Minimum | syn | Stacked with bases | ~58% | Maximizes hydrophobic interactions |
| Minor Conformer 1 | anti | Major groove | ~25% | Disrupts base stacking less |
| Minor Conformer 2 | syn | Partially stacked | ~17% | Compromise between stacking and steric clash |
The ultimate electrophile responsible for DNA adduction arises from heterolytic cleavage of NTFAA-ABP or its biological counterpart, generating the 4-aminobiphenyl nitrenium ion (ABP-N⁺). This highly reactive species selectively attacks the C8 position of deoxyguanosine, forming the dG-C8-ABP adduct as the predominant lesion in vitro and in vivo. While dG-C8-ABP constitutes the major adduct, its mutagenic potential is context-dependent. When site-specifically incorporated into duplex M13mp10 DNA at position 6270 and transfected into Escherichia coli with induced SOS repair, fewer than 0.02% of dG-C8-ABP adducts yielded base substitution mutations, even in nucleotide excision repair-deficient (uvrA and uvrC) strains [2] [4].
Despite the low mutation frequency observed with isolated dG-C8-ABP, broader mutagenicity analyses reveal that NTFAA-ABP-treated DNA induces diverse mutations. In the lacZα gene fragment of M13mp10 (containing ~140 lesions/duplex genome), treated DNA caused a 40-fold increase in mutation frequency over background. Sequencing identified base pair substitutions (primarily at G:C sites), frameshifts, deletions, and notably, a significant hotspot mutation: an A:T to T:A transversion at position 6357. This hotspot occurred in 30% (6/20) of sequenced mutants, indicating that ABP-derived lesions can effectively target adenine residues despite guanine being the primary nucleophilic site [2] [4].
The sequence-dependent conformational flexibility of dG-C8-ABP critically influences replication outcomes. In thymidine-rich sequences (e.g., 5'-TGT-3'), the adduct favors the syn conformation, intercalating the biphenyl moiety and causing significant polymerase stalling at the nucleotide preceding the lesion (n-1 position). Conversely, in cytosine-rich regions (e.g., 5'-CGC-3'), the anti conformation predominates, allowing transient bypass by Y-family polymerases like Dpo4, albeit with reduced fidelity leading predominantly to G→T transversions [3] [7]. This conformation-dependent bypass efficiency explains the complex mutational spectrum observed for ABP, encompassing both transversions at guanine and adenine sites, frameshifts, and deletions, reflecting the versatility of the nitrenium ion in forming both stable adducts and potentially more mutagenic, less stable lesions at adenine residues.
Table 3: Mutational Spectrum Induced by NTFAA-ABP-Derived DNA Lesions
| Mutation Type | Specific Change | Frequency in M13mp10 lacZα | Notable Hotspot | Proposed Molecular Mechanism |
|---|---|---|---|---|
| Transversion | A:T → T:A | 30% (6/20 mutants) | Position 6357 | Adenine adduct formation? |
| Transversion | G:C → T:C | Most common at G:C sites | Not specified | dG-C8-ABP anti conformation leading to misincorporation |
| Frameshift | Deletion | Observed in sample | Not specified | Polymerase slippage at lesion site |
| Frameshift | Insertion | Observed in sample | Not specified | Slippage or template misalignment |
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